3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
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Overview
Description
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate is a complex organic compound that combines the structural features of benzothiazole, chromone, and chlorobutanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by the introduction of the benzothiazole moiety, and finally, the attachment of the chlorobutanoate group. Each step requires specific reagents and conditions, such as:
Formation of Chromone Core: This can be achieved through the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes under acidic or basic conditions.
Introduction of Benzothiazole: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.
Attachment of Chlorobutanoate: The final step involves esterification or acylation reactions to attach the chlorobutanoate group to the chromone-benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NaOH, KCN), and electrophiles (AlCl₃, FeCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, infections, and inflammatory diseases.
Materials Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole and chromone moieties are known to interact with biological macromolecules, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl 4-chlorobutanoate
- 3-Benzothiazol-2-yl-4-oxochromen-7-yl 4-chlorobutanoate
Uniqueness
Compared to similar compounds, 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)26-12-7-8-13-16(10-12)25-11-14(19(13)24)20-22-15-4-1-2-5-17(15)27-20/h1-2,4-5,7-8,10-11H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXLJCONWMQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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